molecular formula C20H14ClN5O3S B2896811 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-29-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Katalognummer: B2896811
CAS-Nummer: 852373-29-6
Molekulargewicht: 439.87
InChI-Schlüssel: DPKYJTTXKMWTHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H14ClN5O3S and its molecular weight is 439.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a triazolo-pyridazine derivative. Its molecular formula is C19H16ClN5O3S, with a molecular weight of approximately 421.88 g/mol.

PropertyValue
Molecular Formula C19H16ClN5O3S
Molecular Weight 421.88 g/mol
CAS Number Not specified

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy.

Antiparasitic Activity

Studies have demonstrated that similar compounds exhibit antiparasitic effects. For example, certain derivatives showed dose-dependent inhibition against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL . This suggests that the thioacetamide moiety may contribute to the antiparasitic activity through specific interactions with parasite enzymes.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in microbial metabolism or parasite growth.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular responses to infection or inflammation.
  • Oxidative Stress Induction : The compound could induce oxidative stress in pathogens, leading to cell death.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the benzo[d][1,3]dioxole and triazolo-pyridazine components can significantly impact biological activity. For example:

  • Substituents on the phenyl ring : Chlorine substituents enhance antimicrobial potency.
  • Thioacetamide linkage : This moiety appears crucial for antiparasitic activity .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study 1 : A study on benzotriazole derivatives demonstrated significant antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens, with some compounds exhibiting MIC values comparable to standard antibiotics .
  • Case Study 2 : Research on triazole derivatives indicated potent antitrypanosomal activity, with certain compounds achieving over 90% inhibition of Trypanosoma cruzi at optimal concentrations .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S/c21-13-3-1-12(2-4-13)20-24-23-17-7-8-19(25-26(17)20)30-10-18(27)22-14-5-6-15-16(9-14)29-11-28-15/h1-9H,10-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKYJTTXKMWTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.